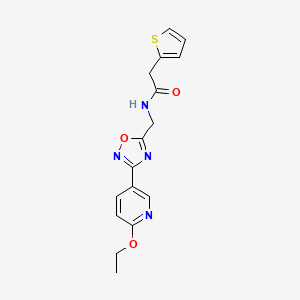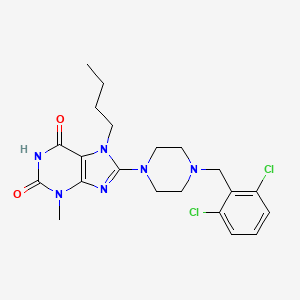![molecular formula C15H15N5O2 B2753613 (4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1421483-65-9](/img/structure/B2753613.png)
(4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives was synthesized . The starting materials for these syntheses were previously prepared N-substituted thienopyrrolecarboxylate esters, which were converted by alkaline hydrolysis to acids that were needed for the amidation reactions .Scientific Research Applications
Metabolism and Pharmacokinetics
(4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is part of a class of compounds with potential pharmacological applications. One study focused on a similar compound, examining its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans, highlighting its rapid absorption and primarily renal clearance. This research is vital for understanding the drug's behavior in living organisms and its potential therapeutic applications (Sharma et al., 2012).
Anti-Inflammatory and Analgesic Agents
Further exploration into related heterocyclic compounds derived from visnaginone and khellinone has demonstrated anti-inflammatory and analgesic properties. These findings suggest that this compound could serve as a structural framework for developing new therapeutic agents in treating inflammation and pain (Abu‐Hashem et al., 2020).
Corrosion Inhibition
Research has also highlighted the potential use of structurally similar compounds as corrosion inhibitors, demonstrating significant efficiency in protecting mild steel in an acidic medium. Such studies imply that this compound and its analogs could have industrial applications in corrosion protection (Singaravelu & Bhadusha, 2022).
Anticonvulsant Properties
The compound is also being investigated for its anticonvulsant properties. A novel HPLC method for determining related substances in an anticonvulsant agent, showcasing the compound's potential as a new drug candidate. This highlights the compound's versatility and potential in various medical and scientific applications (Severina et al., 2021).
Mechanism of Action
Target of Action
Similar compounds, such as thieno[3,2-b]pyrrolecarboxamides, have shown strong activity against the rna-dependent rna polymerase of the hepatitis c virus . They also inhibit KDM1A and LSD1 demethylases, which regulate DNA methylation .
Mode of Action
For example, if it acts like its analogs, it could inhibit the RNA-dependent RNA polymerase of the hepatitis C virus, preventing the virus from replicating . Similarly, it could inhibit KDM1A and LSD1 demethylases, affecting the methylation status of DNA .
Biochemical Pathways
The compound likely affects several biochemical pathways due to its potential targets. If it inhibits the RNA-dependent RNA polymerase of the hepatitis C virus, it would disrupt the viral replication pathway . If it inhibits KDM1A and LSD1 demethylases, it would affect the DNA methylation pathway, potentially altering gene expression .
Pharmacokinetics
They are likely metabolized by the liver and excreted through the kidneys .
Result of Action
The result of the compound’s action would depend on its targets. If it inhibits the RNA-dependent RNA polymerase of the hepatitis C virus, it could potentially stop the virus from replicating, reducing viral load . If it inhibits KDM1A and LSD1 demethylases, it could alter gene expression, potentially having anti-cancer effects .
properties
IUPAC Name |
4H-furo[3,2-b]pyrrol-5-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-14(12-10-13-11(18-12)2-9-22-13)19-5-7-20(8-6-19)15-16-3-1-4-17-15/h1-4,9-10,18H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKOAMQKOMFVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=C(N3)C=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2753535.png)

![N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753537.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2753538.png)

![6-chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2753540.png)



![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2753549.png)

